2-Chloro-4-fluoro-5-methoxyaniline

Description

BenchChem offers high-quality 2-Chloro-4-fluoro-5-methoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-fluoro-5-methoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-fluoro-5-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNJLYHDKCTFSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001283938 | |

| Record name | 2-Chloro-4-fluoro-5-methoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001283938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98404-04-7 | |

| Record name | 2-Chloro-4-fluoro-5-methoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98404-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-fluoro-5-methoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001283938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-fluoro-4-methoxyaniline: A Versatile Synthetic Building Block

Executive Summary: This guide provides a comprehensive technical overview of 2-Chloro-5-fluoro-4-methoxyaniline, a polysubstituted aniline derivative of significant interest to researchers in medicinal chemistry and materials science. While the specific isomer 2-Chloro-4-fluoro-5-methoxyaniline is not widely documented, this paper will focus on the commercially available and well-characterized isomer, 2-Chloro-5-fluoro-4-methoxyaniline (CAS No. 677741-98-9) . We will delve into its physicochemical properties, the scientific rationale for its utility in drug design, plausible synthetic and analytical workflows, and essential safety protocols. The principles and data presented for this isomer serve as a robust proxy for understanding the broader class of chloro-fluoro-methoxyanilines.

Introduction and Compound Identification

Substituted anilines are foundational scaffolds in modern organic chemistry, serving as critical precursors for a vast array of pharmaceuticals, agrochemicals, and advanced materials. The compound 2-Chloro-5-fluoro-4-methoxyaniline (CAS: 677741-98-9) is a prime example of a highly functionalized building block.[1] Its aromatic core is decorated with a strategic combination of electron-withdrawing (chloro, fluoro) and electron-donating (methoxy, amino) groups. This unique electronic and steric arrangement confers distinct chemical properties and reactivity, making it a valuable intermediate for synthesizing complex target molecules.[1]

This guide is designed for researchers and drug development professionals, offering field-proven insights into the characterization, synthesis, and application of this versatile compound.

Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of chemical synthesis. The key identifiers and properties of 2-Chloro-5-fluoro-4-methoxyaniline are summarized below.

| Property | Value | Source |

| CAS Number | 677741-98-9 | [1][2] |

| IUPAC Name | 2-chloro-5-fluoro-4-methoxyaniline | [1] |

| Molecular Formula | C₇H₇ClFNO | [1][2] |

| Molecular Weight | 175.59 g/mol | [1][2] |

| Appearance | Solid (Typical) | N/A |

| SMILES | COC1=C(C=C(C(=C1)Cl)N)F | [1] |

| InChI Key | HTCATZCQXYRHJF-UHFFFAOYSA-N | [1] |

| Calculated XLogP3 | 1.9 | [1] |

The utility of this molecule in drug discovery is not accidental; it is a direct consequence of the properties imparted by its functional groups.

-

Halogen Atoms (Cl and F): Halogens are ubiquitous in pharmaceuticals. The fluorine atom is prized for its ability to enhance metabolic stability (by blocking sites of oxidation), increase binding affinity through electrostatic interactions, and modulate the acidity (pKa) of nearby functional groups. The chlorine atom, larger and more polarizable, can participate in "halogen bonding"—a specific, non-covalent interaction where the halogen acts as an electron acceptor, often engaging with backbone carbonyls in protein binding sites to lock in a favorable conformation.[3][4]

-

Methoxy Group (-OCH₃): The methoxy group is a moderate electron-donating group and a hydrogen bond acceptor. It influences the electronic distribution of the aromatic ring, affecting its reactivity. In a biological context, the oxygen can form crucial hydrogen bonds with active site residues.

-

Aniline Core (-NH₂): The primary amine is a versatile chemical handle. It is nucleophilic and can be readily acylated, alkylated, or, most importantly, converted into a diazonium salt. This diazonium intermediate is a gateway to a multitude of transformations (e.g., Sandmeyer reactions), allowing for the introduction of a wide range of other functional groups.

Synthesis and Analytical Workflow

The synthesis and verification of specialty chemicals like 2-Chloro-5-fluoro-4-methoxyaniline require a logical, multi-step approach.

A representative protocol for a related transformation—the reduction of a nitro compound to an aniline—is described for the synthesis of 2-chloro-5-methoxyaniline.[5] This involves heating the nitro compound with a reducing agent like hydrazine hydrate in the presence of a catalyst (e.g., Au/TiO₂).[5] The progress is monitored by Thin Layer Chromatography (TLC), and upon completion, the product is isolated via filtration and solvent evaporation.[5] This fundamental transformation is a cornerstone of aniline synthesis.

An alternative conceptual pathway involves the regioselective halogenation of a pre-functionalized aniline or anisole derivative, although controlling the substitution pattern on such an electron-rich ring can be challenging and may require the use of blocking groups.[6]

Sources

- 1. Buy 2-Chloro-5-fluoro-4-methoxyaniline | 677741-98-9 [smolecule.com]

- 2. appretech.com [appretech.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. 2-Chloro-5-methoxyaniline synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 2-Chloro-4-fluoro-5-methoxyaniline

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-fluoro-5-methoxyaniline

Abstract: 2-Chloro-4-fluoro-5-methoxyaniline is a substituted aniline that holds potential as a key building block in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its physicochemical properties is paramount for its effective application, particularly in drug development where properties such as solubility and acidity directly influence bioavailability and efficacy.[1] This guide provides a comprehensive framework for the characterization of 2-Chloro-4-fluoro-5-methoxyaniline. While specific experimental data for this compound is not yet widely published, this document details the authoritative, field-proven methodologies required to determine its core physicochemical properties. It is designed for researchers, chemists, and drug development professionals who may be synthesizing or considering this molecule for their work.

Molecular Identity and Structure

Correctly identifying a novel compound is the foundational step upon which all subsequent research is built. The structural attributes of 2-Chloro-4-fluoro-5-methoxyaniline—a chlorinated, fluorinated, and methoxylated aniline ring—suggest a molecule with modulated electronic and lipophilic properties, making it an intriguing candidate for creating diverse chemical libraries. Anilines and their derivatives are prevalent in FDA-approved drugs, highlighting the importance of this structural class.[2][3]

| Identifier | Data |

| IUPAC Name | 2-Chloro-4-fluoro-5-methoxyaniline |

| Molecular Formula | C₇H₇ClFNO |

| Molecular Weight | 175.59 g/mol |

| Canonical SMILES | COC1=CC(=C(C=C1F)N)Cl |

| InChI Key | N/A (Not widely indexed) |

| CAS Number | N/A (Not widely indexed) |

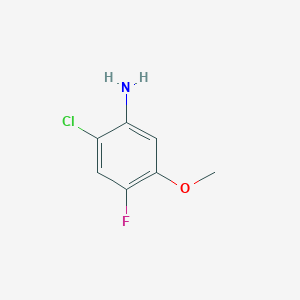

Figure 1: 2D Chemical Structure of 2-Chloro-4-fluoro-5-methoxyaniline.

Figure 1: 2D Chemical Structure of 2-Chloro-4-fluoro-5-methoxyaniline.

Core Physicochemical Properties: A Methodological Approach

The following table summarizes the key physicochemical properties that must be determined to fully characterize this compound. As experimental values are not publicly available, this guide focuses on the gold-standard protocols for their determination.

| Property | Value | Significance in Drug Development |

| Melting Point (°C) | Data Not Available | Defines purity, stability, and aids in identification. |

| Boiling Point (°C) | Data Not Available | Important for purification (distillation) and assessing volatility. |

| Water Solubility | Data Not Available | Critical for bioavailability; affects formulation and administration routes. |

| Dissociation Constant (pKa) | Data Not Available | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor interaction. |

| LogP (Octanol/Water) | Data Not Available | Measures lipophilicity, predicting membrane permeability and absorption. |

Melting Point Determination

Expertise & Experience: The melting point is a fundamental and highly sensitive indicator of purity. For a crystalline solid, a sharp melting range (typically <1°C) signifies high purity.[4] Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. The choice of the capillary method is due to its requirement for a minimal amount of substance and its high accuracy when performed correctly.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the 2-Chloro-4-fluoro-5-methoxyaniline sample is completely dry and finely powdered.

-

Capillary Loading: Push the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down to a height of 1-2 mm.[4]

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Heating Protocol:

-

Rapid Scan: Heat the sample rapidly to determine an approximate melting range.

-

Accurate Determination: Using a fresh sample, heat rapidly to within 15-20°C of the approximate melting point. Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ – T₂.

Caption: Workflow for Solubility Determination via OECD 105.

Dissociation Constant (pKa)

Expertise & Experience: The pKa of the anilino group is fundamental to predicting how 2-Chloro-4-fluoro-5-methoxyaniline will behave in a biological system. It dictates the charge state of the molecule at physiological pH (~7.4), which in turn affects solubility, membrane permeability, and the ability to interact with protein targets. Potentiometric titration is a direct and reliable method for pKa determination. For compounds with low water solubility, using a co-solvent like methanol is necessary, and the resulting apparent pKa can be extrapolated to aqueous conditions. Protocol: Potentiometric Titration for pKa Determination

-

System Calibration: Calibrate a pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH readings. [5]2. Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent system (e.g., 90:10 water:methanol) to a known concentration (e.g., 1-5 mM). The solution should be maintained at a constant ionic strength using a background electrolyte like KCl. [5]3. Titration:

-

Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C).

-

Purge the solution with nitrogen to remove dissolved CO₂.

-

Slowly add standardized 0.1 M HCl (as the compound is a base) in small, precise increments using an auto-burette.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

Calculate the first and second derivatives of the titration curve. The equivalence point is the peak of the second derivative plot.

-

The pKa is equal to the pH at the half-equivalence point. The experiment should be repeated at least three times to ensure reproducibility. [5][6]

-

Caption: Workflow for pKa Determination by Potentiometric Titration.

Structural Confirmation and Purity Assessment

Before determining physicochemical properties, the identity and purity of the synthesized compound must be unequivocally confirmed. A multi-technique approach is standard practice.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms and the specific isomeric arrangement.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present (e.g., N-H stretches for the amine, C-O stretch for the methoxy group).

-

Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that can further support the proposed structure.

-

High-Performance Liquid Chromatography (HPLC): Serves as the primary method for determining the purity of the sample.

Caption: Standard Analytical Workflow for a New Chemical Entity.

Significance in a Research & Drug Development Context

Substituted anilines are valuable scaffolds in drug discovery, but they are not without challenges. The aniline moiety can be susceptible to metabolic oxidation by cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites and associated toxicity. [3][7]The specific substituents on 2-Chloro-4-fluoro-5-methoxyaniline are strategically important:

-

Fluoro Group: The fluorine atom can block sites of metabolism, enhance binding affinity through favorable electrostatic interactions, and modulate the pKa of the nearby amine.

-

Chloro Group: The chlorine atom increases lipophilicity, which can influence membrane permeability and protein binding. It can also serve as a synthetic handle for further chemical modification.

-

Methoxy Group: The methoxy group is a hydrogen bond acceptor and can influence the conformation of the molecule and its interactions with biological targets.

Understanding how this unique combination of substituents impacts the core physicochemical properties is essential for predicting the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and for designing safer, more effective drug candidates. [1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Chloro-4-fluoro-5-methoxyaniline is not available, substituted anilines as a class should be handled with caution. They are often toxic by inhalation, skin contact, and ingestion. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All work should be conducted in a well-ventilated chemical fume hood.

Conclusion

2-Chloro-4-fluoro-5-methoxyaniline represents a promising but uncharacterized molecule for applications in scientific research and development. This guide establishes a clear and authoritative pathway for determining its essential physicochemical properties. By adhering to these validated experimental protocols, researchers can generate the reliable data needed to unlock the full potential of this compound, ensuring its safe handling, and enabling its rational application in the design of next-generation pharmaceuticals and advanced materials.

References

- OECD. (1995, July 27). Test No. 105: Water Solubility. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing.

-

FILAB. Solubility testing in accordance with the OECD 105. Retrieved from FILAB website: [Link]

-

Analytice. OECD 105 - Water Solubility Test at 20°C. Retrieved from Analytice website: [Link]

-

OECD. (2009, September 7). OECD GUIDELINES FOR TESTING CHEMICALS. Retrieved from Pure website: [Link]

-

OECD. Test No. 105: Water Solubility. Retrieved from OECD website: [Link]

-

Appretech Scientific Limited. 2-chloro-5-fluoro-4-methoxyaniline. Retrieved from Appretech Scientific Limited website: [Link]

-

Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from Cresset Group website: [Link]

-

The Journal of Physical Chemistry. Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. Retrieved from ACS Publications website: [Link]

-

Scribd. Class XI Determination of Melting and Boiling Points. Retrieved from Scribd website: [Link]

-

National Center for Biotechnology Information. (2020, February 25). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from PMC website: [Link]

-

ACS Publications. (2020, February 25). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from ACS Publications website: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray website: [Link]

-

BioPartner UK. (2024, January 10). Cresset Blog: Aniline replacement in drug-like compounds. Retrieved from BioPartner UK website: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Retrieved from The Royal Society of Chemistry website: [Link]

-

National Center for Biotechnology Information. Aniline. Retrieved from PubChem website: [Link]

-

National Center for Biotechnology Information. (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Retrieved from PMC website: [Link]

-

Academia.edu. EXPERIMENT (7) - aniline point. Retrieved from Academia.edu website: [Link]

-

National Center for Biotechnology Information. 2-Chloro-4-methoxyaniline. Retrieved from PubChem website: [Link]

-

Shale Tech Solutions. Aniline Point Determination [Inst.]. Retrieved from Shale Tech Solutions website: [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from DergiPark website: [Link]

-

The Royal Society of Chemistry. Supporting Information. Retrieved from The Royal Society of Chemistry website: [Link]

-

National Center for Biotechnology Information. 6-Chloro-m-anisidine. Retrieved from PubChem website: [Link]

-

The Royal Society of Chemistry. Supplementary Material. Retrieved from The Royal Society of Chemistry website: [Link]

-

Academia.edu. (2021, September 19). experiment (1) determination of melting points. Retrieved from Academia.edu website: [Link]

-

National Center for Biotechnology Information. Benzenamine, 2-chloro-4-fluoro-. Retrieved from PubChem website: [Link]

-

National Center for Biotechnology Information. 5-Chloro-2-methoxyaniline. Retrieved from PubChem website: [Link]

Sources

- 1. cresset-group.com [cresset-group.com]

- 2. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biopartner.co.uk [biopartner.co.uk]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news.umich.edu [news.umich.edu]

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-fluoro-5-methoxyaniline

This guide provides a comprehensive technical overview of 2-Chloro-4-fluoro-5-methoxyaniline, a halogenated and methoxy-substituted aniline with significant potential as a building block in medicinal chemistry and materials science. While this specific isomer is not extensively documented in publicly available literature, this document outlines a plausible synthetic pathway and predicts its key characterization features based on established chemical principles and data from structurally related compounds.

Introduction: The Significance of Substituted Anilines

Aniline and its derivatives are fundamental precursors in the synthesis of a vast array of industrial and pharmaceutical compounds, including dyes, polymers, and agrochemicals.[1] The introduction of halogen and methoxy substituents onto the aniline core profoundly influences the molecule's electronic properties, reactivity, and biological activity. The presence of chlorine and fluorine atoms, in particular, can enhance a molecule's metabolic stability and binding affinity to biological targets, making such compounds highly valuable in drug discovery.[2][3] 2-Chloro-4-fluoro-5-methoxyaniline, with its unique substitution pattern, represents a versatile scaffold for the development of novel therapeutic agents and functional materials.

Proposed Synthesis of 2-Chloro-4-fluoro-5-methoxyaniline

A logical and efficient synthetic route to 2-Chloro-4-fluoro-5-methoxyaniline can be conceptualized through a multi-step process commencing with a readily available starting material. The proposed pathway involves the strategic introduction of the required functional groups, culminating in the reduction of a nitro intermediate to the target aniline.

Caption: Proposed synthetic workflow for 2-Chloro-4-fluoro-5-methoxyaniline.

Step 1: Nitration of 1-Fluoro-2-methoxybenzene

The synthesis commences with the nitration of 1-fluoro-2-methoxybenzene. The methoxy group is a strongly activating, ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. The directing effects of the methoxy group will dominate, leading to nitration primarily at the para position to the methoxy group.

Protocol:

-

To a stirred solution of concentrated sulfuric acid, cool the reaction vessel to 0-5 °C in an ice bath.

-

Slowly add 1-fluoro-2-methoxybenzene to the cooled sulfuric acid.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and add it dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-fluoro-3-methoxy-nitrobenzene.

Step 2: Chlorination of 4-Fluoro-3-methoxy-nitrobenzene

The next step involves the regioselective chlorination of the nitrated intermediate. The nitro group is a meta-directing group, while the methoxy group is ortho-, para-directing and the fluoro group is also ortho-, para-directing. The position ortho to the strongly activating methoxy group and meta to the nitro group is the most likely site for electrophilic chlorination.

Protocol:

-

Dissolve 4-fluoro-3-methoxy-nitrobenzene in a suitable solvent such as acetonitrile.

-

Add N-Chlorosuccinimide (NCS) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-Chloro-4-fluoro-5-nitroanisole.

Step 3: Reduction of 2-Chloro-4-fluoro-5-nitroanisole

The final step is the reduction of the nitro group to the corresponding amine. This transformation is a common and high-yielding reaction in organic synthesis.[4]

Protocol:

-

In a round-bottom flask, suspend 2-Chloro-4-fluoro-5-nitroanisole in a mixture of ethanol and water.

-

Add iron powder and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir vigorously. The reaction progress can be monitored by the disappearance of the yellow color of the nitro compound.

-

Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

-

Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-Chloro-4-fluoro-5-methoxyaniline.

Characterization of 2-Chloro-4-fluoro-5-methoxyaniline

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₇H₇ClFNO |

| Molecular Weight | 175.59 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | Not available |

| Boiling Point | Not available |

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons.

-

Methoxy Protons (-OCH₃): A singlet around δ 3.8-4.0 ppm.

-

Aromatic Protons (Ar-H): Two doublets in the aromatic region (δ 6.5-7.5 ppm). The proton ortho to the fluorine will likely appear as a doublet with a larger coupling constant due to coupling with fluorine. The other aromatic proton will also be a doublet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons attached to fluorine and chlorine will show characteristic chemical shifts and coupling with fluorine.

FT-IR (Fourier-Transform Infrared Spectroscopy):

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

-

N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretching (Aromatic): Peaks around 3000-3100 cm⁻¹.

-

C-H Stretching (Aliphatic): Peaks around 2850-2960 cm⁻¹ for the methoxy group.

-

C=C Stretching (Aromatic): Bands in the region of 1450-1600 cm⁻¹.

-

C-N Stretching: Absorption around 1250-1350 cm⁻¹.

-

C-O Stretching: A strong band around 1000-1300 cm⁻¹.

-

C-Cl Stretching: Absorption in the fingerprint region, typically around 600-800 cm⁻¹.

-

C-F Stretching: A strong band in the region of 1000-1400 cm⁻¹.

MS (Mass Spectrometry):

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Fragmentation would likely involve the loss of a methyl radical from the methoxy group, followed by the loss of CO.

Potential Applications in Research and Development

Given the structural motifs present in 2-Chloro-4-fluoro-5-methoxyaniline, it is a promising candidate for various applications in drug discovery and materials science.

-

Medicinal Chemistry: As a substituted aniline, it can serve as a key intermediate in the synthesis of a wide range of heterocyclic compounds with potential biological activities. The presence of both chloro and fluoro substituents can enhance the pharmacological profile of derivative compounds.[2]

-

Agrochemicals: Many herbicides and pesticides are based on substituted aniline structures. This compound could be a valuable precursor for the development of new agrochemicals.

-

Materials Science: Anilines are used in the synthesis of polymers and dyes. The specific substitution pattern of this molecule could be exploited to create materials with tailored electronic and optical properties.

Conclusion

2-Chloro-4-fluoro-5-methoxyaniline is a halogenated aniline with considerable potential as a synthetic intermediate. While detailed experimental data for this specific isomer is scarce, a robust synthetic pathway can be proposed based on well-established organic reactions. The predicted characterization data provides a valuable reference for researchers aiming to synthesize and utilize this compound. Further investigation into the synthesis and properties of this molecule is warranted to fully explore its utility in various scientific and industrial applications.

References

-

ResearchGate. (n.d.). Efficient synthesis of anilines a, The development of aryl C–H primary... Retrieved from [Link]

-

Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). New Journal of Chemistry Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitro-5-methoxyaniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-methoxyaniline. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

PubChem. (n.d.). Benzenamine, 2-chloro-4-fluoro-. Retrieved from [Link]

-

Reddit. (2023, April 30). Help with synthesizing 2-chloro-5-methoxyaniline from anisole. r/chemhelp. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental 13 C NMR spectrum of 2-Cl-6-MA. Retrieved from [Link]

-

Indian Institute of Science Education and Research, Kolkata. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-methoxyaniline. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

Merck Millipore. (n.d.). Fourier transform infrared and FT-Raman spectra, assignment, ab initio, DFT and normal co-ordinate analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitroaniline. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-4-fluoroaniline - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

Sources

- 1. appretech.com [appretech.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Chloro-4-fluoro-5-methoxyaniline

This guide provides a comprehensive technical analysis of the molecular structure and conformational landscape of 2-chloro-4-fluoro-5-methoxyaniline, a substituted aniline of interest to researchers, scientists, and professionals in drug development. In the absence of direct experimental data for this specific molecule, this paper synthesizes established principles of physical organic chemistry and computational modeling to predict its key structural features. We will delve into the electronic and steric effects of the chloro, fluoro, and methoxy substituents, their influence on the aniline backbone, and the potential for intramolecular interactions. Furthermore, this guide presents a detailed protocol for a computational investigation to provide a robust theoretical model of the molecule's conformational preferences.

Introduction: The Significance of Substituted Anilines

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of organic compounds, including pharmaceuticals, agrochemicals, and dyes.[1] The introduction of substituents onto the aniline ring profoundly influences the molecule's physicochemical properties, such as basicity, reactivity, and three-dimensional structure.[2][3] Understanding the nuanced interplay of these substituents is paramount for designing molecules with desired biological activities and material properties. 2-Chloro-4-fluoro-5-methoxyaniline presents a compelling case study due to the presence of three distinct substituents with competing electronic and steric demands.

Predicted Molecular Structure and Electronic Effects

The molecular structure of 2-chloro-4-fluoro-5-methoxyaniline is dictated by the complex interplay of the electronic and steric effects of its substituents. The aniline molecule itself is non-planar, with the amino group exhibiting a slight pyramidalization.[2] The degree of this pyramidalization and the C-N bond length are sensitive to the electronic nature of the ring substituents.[2][3]

-

Amino Group (-NH₂): An activating, electron-donating group through resonance (+R effect), which increases the electron density of the aromatic ring, particularly at the ortho and para positions.

-

Chloro Group (-Cl): An electron-withdrawing group through induction (-I effect) due to its electronegativity, but a weak electron-donating group through resonance (+R effect). Overall, it is considered a deactivating group.

-

Fluoro Group (-F): Similar to the chloro group, fluorine is strongly electron-withdrawing inductively (-I effect) and weakly electron-donating through resonance (+R effect). The inductive effect of fluorine is stronger than that of chlorine.

-

Methoxy Group (-OCH₃): A strong electron-donating group through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect).

In 2-chloro-4-fluoro-5-methoxyaniline, the para-fluoro and ortho-chloro groups will inductively withdraw electron density from the ring, while the meta-methoxy group will donate electron density through resonance. The amino group, being a strong activator, will also donate electron density to the ring. The cumulative effect of these substituents will influence the C-N bond length and the geometry of the amino group. It is anticipated that the strong electron-withdrawing nature of the fluorine at the para position will have a significant impact on the electronic properties of the amino group.

Conformational Analysis: A Theoretical Perspective

The conformational flexibility of 2-chloro-4-fluoro-5-methoxyaniline arises from the rotation around the C-N bond of the amino group and the C-O bond of the methoxy group.

Amino Group Conformation and Intramolecular Interactions

The orientation of the amino group is influenced by the presence of the ortho-chloro substituent. Steric hindrance between the amino hydrogens and the bulky chlorine atom will likely favor a conformation where the amino group is twisted out of the plane of the benzene ring. Furthermore, the potential for intramolecular hydrogen bonding between one of the amino hydrogens and the lone pair of electrons on the oxygen of the methoxy group, or the chlorine atom, could influence the preferred conformation. However, the geometry of a five-membered ring formed by an N-H···O or N-H···Cl interaction might not be optimal. Infrared spectroscopy studies on ortho-substituted anilines have shown that the presence of an ortho-halogen can lead to weak intramolecular hydrogen bonding.[4]

Methoxy Group Conformation

The methoxy group also possesses rotational freedom around the C(aryl)-O bond. The barrier to rotation for a methoxy group on a benzene ring is generally low.[5][6] In this molecule, the preferred orientation of the methoxy group will be a balance between maximizing resonance stabilization (requiring a planar conformation) and minimizing steric clashes with the adjacent chloro and amino groups. It is plausible that the methoxy group will adopt a conformation that is slightly out of the plane of the benzene ring to alleviate steric strain.

Proposed Computational Workflow for Conformational Analysis

To obtain a quantitative understanding of the molecular structure and conformational preferences of 2-chloro-4-fluoro-5-methoxyaniline, a thorough computational analysis is recommended. The following protocol outlines a robust workflow using Density Functional Theory (DFT).[7]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Continuous bond rotation models for the conformational analysis of the methoxy groups in 1,2-dimethoxy- and 1,2,3-trimethoxy-benzene using dipolar couplings obtained from the NMR spectra of oriented samples in nematic liquid crystalline solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

Introduction: The Structural Significance of 2-Chloro-4-fluoro-5-methoxyaniline

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-4-fluoro-5-methoxyaniline

Prepared by: Gemini, Senior Application Scientist

2-Chloro-4-fluoro-5-methoxyaniline is a substituted aniline derivative, a class of compounds that serves as a cornerstone in modern synthetic chemistry. With a molecular formula of C₇H₇ClFNO and a molecular weight of approximately 175.59 g/mol , this molecule is a valuable building block in the development of complex organic molecules.[1][2] The specific arrangement of its chloro, fluoro, methoxy, and amine substituents on the benzene ring creates a unique electronic and steric profile. This profile makes it a sought-after intermediate in medicinal chemistry for the synthesis of pharmacologically active agents and in materials science for creating specialized dyes and polymers.[1][3]

A precise and unambiguous structural confirmation is paramount before this intermediate can be utilized in multi-step syntheses. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and verify the structure of 2-Chloro-4-fluoro-5-methoxyaniline. The interpretation herein is grounded in fundamental principles and data from analogous structures, offering a predictive and practical framework for researchers, scientists, and drug development professionals.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Core Skeleton

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the carbon-hydrogen framework and deduce the connectivity of the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms. For 2-Chloro-4-fluoro-5-methoxyaniline, we expect distinct signals for the amine (NH₂), methoxy (OCH₃), and the two aromatic protons. The substitution pattern (1,2,4,5) leaves two protons on the aromatic ring, which will provide crucial structural information through their chemical shifts and coupling patterns.

Interpreting the Causality:

-

Amine Protons (-NH₂): This signal typically appears as a broad singlet. Its chemical shift is variable and depends on solvent, concentration, and temperature due to hydrogen bonding.

-

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. Its position is influenced by the electron-donating nature of the oxygen atom.

-

Aromatic Protons (Ar-H): The two protons on the benzene ring are in distinct chemical environments. Their chemical shifts are dictated by the cumulative electronic effects (both inductive and resonance) of the four substituents. The fluorine atom will cause splitting (coupling) of the signal for the adjacent proton, a key diagnostic feature.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~6.95 | Doublet (d) | J(H-F) ≈ 8-10 Hz |

| H-6 | ~6.70 | Singlet (s) | - |

| -NH₂ | ~3.80 | Broad Singlet (br s) | - |

| -OCH₃ | ~3.85 | Singlet (s) | - |

Caption: Numbering scheme for 2-Chloro-4-fluoro-5-methoxyaniline.

¹³C NMR Spectroscopy: The Carbon Framework

Carbon NMR (¹³C NMR) provides a signal for each unique carbon atom in the molecule. This technique is invaluable for confirming the number of distinct carbon environments and identifying carbons attached to electronegative atoms. A key feature will be the large coupling constant between the fluorine atom and the carbon it is directly attached to (C-4), as well as smaller couplings to adjacent carbons.

Interpreting the Causality:

-

C-F Coupling: The ¹⁹F nucleus (I=1/2) couples with ¹³C nuclei, resulting in the splitting of carbon signals. The direct one-bond coupling (¹JCF) is typically very large (240-260 Hz), providing unambiguous evidence for the C-F bond.

-

Substituent Effects: The chemical shifts of the aromatic carbons are heavily influenced by the substituents. The oxygen of the methoxy group and the nitrogen of the amine group cause a significant upfield shift (shielding) for the carbons they are attached to (C-5 and C-2, respectively), as well as for the ortho and para positions. Conversely, the electronegative chlorine and fluorine atoms cause a downfield shift (deshielding) for the carbons they are bonded to (C-1 and C-4).

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F-coupling) | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic Carbons | 100 - 160 | - | - |

| C-1 (C-Cl) | ~120 | Doublet (d) | ³JCF ≈ 3-5 Hz |

| C-2 (C-NH₂) | ~135 | Doublet (d) | ³JCF ≈ 8-12 Hz |

| C-3 (C-H) | ~105 | Doublet (d) | ²JCF ≈ 20-25 Hz |

| C-4 (C-F) | ~155 | Doublet (d) | ¹JCF ≈ 240-250 Hz |

| C-5 (C-O) | ~145 | Singlet (s) or small doublet | ⁴JCF ≈ 1-3 Hz |

| C-6 (C-H) | ~100 | Doublet (d) | ⁴JCF ≈ 1-3 Hz |

| -OCH₃ | ~56 | Singlet (s) | - |

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for quickly identifying the presence of specific functional groups, as each group absorbs infrared radiation at a characteristic frequency.

Interpreting the Causality: The absorption of IR radiation excites molecular vibrations (stretching, bending). The frequency of this absorption depends on the bond strength and the masses of the connected atoms. For 2-Chloro-4-fluoro-5-methoxyaniline, we can confidently identify the N-H bonds of the amine, the C-H bonds of the aromatic ring and methoxy group, the C=C bonds of the ring, and the C-O, C-N, C-Cl, and C-F single bonds.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Vibration Type | Intensity |

|---|---|---|---|

| 3450 - 3300 | N-H | Symmetric & Asymmetric Stretch | Medium |

| 3100 - 3000 | C-H | Aromatic Stretch | Medium-Weak |

| 2980 - 2850 | C-H | Aliphatic (Methoxy) Stretch | Medium-Weak |

| 1620 - 1580 | C=C | Aromatic Ring Stretch | Strong-Medium |

| 1520 - 1480 | C=C | Aromatic Ring Stretch | Strong-Medium |

| 1300 - 1200 | C-O | Aryl Ether Stretch | Strong |

| 1340 - 1250 | C-N | Aromatic Amine Stretch | Strong-Medium |

| 1250 - 1150 | C-F | Aryl Fluoride Stretch | Strong |

| 800 - 600 | C-Cl | Aryl Chloride Stretch | Strong-Medium |

The presence of a doublet in the 3450-3300 cm⁻¹ region is a classic signature of a primary amine (-NH₂), corresponding to the asymmetric and symmetric N-H stretching modes, respectively.

Part 3: Mass Spectrometry (MS) - Determining Mass and Fragmentation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight and can give clues about the molecule's structure through analysis of its fragmentation pattern.

Interpreting the Causality: In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a radical cation (M⁺•), the molecular ion. This ion is often unstable and breaks apart into smaller, characteristic fragment ions.

Molecular Ion and Isotopic Pattern: A critical diagnostic feature for chlorine-containing compounds is the isotopic distribution. Chlorine exists naturally as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of roughly 3:1.[4] Consequently, the mass spectrum of 2-Chloro-4-fluoro-5-methoxyaniline will not show a single molecular ion peak, but a pair of peaks:

-

M⁺• peak: at m/z 175 (corresponding to the molecule with ³⁵Cl).

-

[M+2]⁺• peak: at m/z 177 (corresponding to the molecule with ³⁷Cl). The intensity of the [M+2]⁺• peak will be approximately one-third that of the M⁺• peak, providing definitive evidence for the presence of a single chlorine atom.

Predicted Fragmentation Pathway: The molecular ion (m/z 175) is expected to undergo fragmentation through characteristic pathways for substituted anilines and anisoles.

Caption: Proposed EI-MS fragmentation of 2-Chloro-4-fluoro-5-methoxyaniline.

Predicted Key Fragments

| m/z (for ³⁵Cl) | Proposed Formula | Loss from Molecular Ion |

|---|---|---|

| 175 | [C₇H₇ClFNO]⁺• | Molecular Ion (M⁺•) |

| 160 | [C₆H₄ClFNO]⁺• | •CH₃ (from methoxy) |

| 132 | [C₅H₄ClFN]⁺• | •CH₃, then CO |

Part 4: Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols must be followed. The methodologies described below represent best practices for the acquisition of high-quality spectroscopic data for a compound like 2-Chloro-4-fluoro-5-methoxyaniline.

Caption: General workflow for spectroscopic characterization.

Protocol 1: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Chloro-4-fluoro-5-methoxyaniline and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H Parameters: Use a standard pulse program with a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Collect 16-32 scans for a good signal-to-noise ratio.

-

¹³C Parameters: Use a proton-decoupled pulse program with a spectral width of ~240 ppm, an acquisition time of ~1 second, and a relaxation delay of 2-5 seconds. Collect 1024 or more scans.

-

Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Protocol 2: ATR-IR Data Acquisition

-

Background Scan: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Processing: The resulting spectrum is typically displayed in transmittance or absorbance. The background spectrum is automatically subtracted by the instrument software.

Protocol 3: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.[4]

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Conditions:

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector: Set to 250 °C with a 1 µL injection volume in split mode (e.g., 50:1 split ratio).

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[4]

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

-

MS Conditions:

-

Ion Source: EI at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to find the peak corresponding to the compound. Extract the mass spectrum from this peak and analyze the molecular ion and fragmentation pattern.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provide a unique and definitive spectroscopic fingerprint for 2-Chloro-4-fluoro-5-methoxyaniline. ¹H and ¹³C NMR confirm the precise arrangement of the carbon-hydrogen framework and the influence of the substituents. IR spectroscopy validates the presence of the key amine, methoxy, and aromatic functional groups. Finally, Mass Spectrometry confirms the molecular weight and reveals a characteristic isotopic pattern and fragmentation pathway that is diagnostic for the molecule's elemental composition. This comprehensive guide serves as a robust framework for the identification, characterization, and quality control of this important chemical intermediate, ensuring its integrity for advanced applications in research and development.

References

-

Appretech Scientific Limited. 2-chloro-5-fluoro-4-methoxyaniline. Available at: [Link]

-

PubChem. 6-Chloro-m-anisidine. Available at: [Link]

-

NIST Chemistry WebBook. 5-Chloro-4-fluoro-2-nitroaniline. Available at: [Link]

Sources

A Methodological Framework for Characterizing the Solubility and Stability of 2-Chloro-4-fluoro-5-methoxyaniline

Abstract: 2-Chloro-4-fluoro-5-methoxyaniline is a substituted aniline with potential applications as a key intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is a prerequisite for its effective use in process chemistry, formulation development, and regulatory compliance. This technical guide addresses the notable scarcity of publicly available data for this specific compound by providing a robust methodological framework for its characterization. Instead of a simple data repository, this document serves as a practical whitepaper for researchers, scientists, and drug development professionals, detailing the theoretical principles and step-by-step experimental protocols required to determine its solubility profile and intrinsic stability. By leveraging data from close structural analogs, this guide explains the causality behind experimental design, from solvent selection to the parameters of forced degradation studies, ensuring a scientifically rigorous approach to characterization.

Introduction and Physicochemical Context

The utility of a chemical intermediate is fundamentally linked to its processability and predictability under various conditions. For 2-Chloro-4-fluoro-5-methoxyaniline, whose empirical formula is C₇H₇ClFNO, the interplay of its functional groups—an electron-donating amino (-NH₂) group, a methoxy (-OCH₃) group, and electron-withdrawing chloro (-Cl) and fluoro (-F) substituents—defines its chemical personality. These features suggest a molecule with moderate polarity, capable of acting as a hydrogen bond donor and acceptor, which in turn governs its solubility.

Stability, the compound's resistance to chemical change over time and under stress, is equally critical. Degradation can lead to loss of potency, the formation of potentially toxic impurities, and challenges in maintaining product specifications. Given the limited direct literature, this guide establishes a foundational approach to systematically generate this essential data.

Predicted Physicochemical Characteristics Based on Structural Analogs

While specific data for 2-Chloro-4-fluoro-5-methoxyaniline is sparse, we can infer expected properties by examining closely related compounds. This analog-based prediction is a cornerstone of early-stage chemical development, providing a logical starting point for experimental design.

| Compound | CAS Number | Molecular Weight | Physical Form | Key Properties |

| 2-Chloro-4-fluoroaniline | 2106-02-7 | 145.56 g/mol | Liquid | Air sensitive; Boiling Point: 120 °C (at 39.8 mmHg).[1][2] |

| 2-Chloro-5-methoxyaniline | 2401-24-3 | 157.60 g/mol | Solid | Melting Point: 23-27 °C. |

| 4-Fluoro-2-methoxyaniline | 450-91-9 | 141.14 g/mol | Not specified | Stable under normal conditions.[3] |

| 3-Chloro-4-fluoroaniline | Not specified | 145.56 g/mol | Not specified | The free base may exhibit instability during long-term storage; conversion to a hydrochloride salt can enhance stability. |

Based on these analogs, 2-Chloro-4-fluoro-5-methoxyaniline is predicted to be a solid or low-melting liquid at room temperature, possess moderate solubility in polar organic solvents, and exhibit sensitivity to oxidation and potentially light.

A Validated Workflow for Compound Characterization

A systematic approach is required to generate reliable solubility and stability data. The following workflow is designed to be self-validating, where each stage builds upon the last, from initial method development to comprehensive stress testing.

Protocol for Aqueous and Organic Solubility Determination

The solubility of a compound is a critical determinant of its utility in synthetic reactions and its bioavailability in pharmaceutical formulations. The equilibrium shake-flask method is a gold-standard technique for this purpose.

Causality in Solvent Selection

The "like dissolves like" principle is the guiding tenet.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These are expected to be effective due to their ability to participate in hydrogen bonding with the amine and methoxy groups of the analyte.

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, THF): These solvents can engage in dipole-dipole interactions and are also likely to be good solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in these solvents, as they interact primarily through weaker van der Waals forces.

-

Aqueous Buffers (pH 3, 7, 9): As an aniline derivative, the compound's amino group is basic. Its solubility in aqueous media will be highly pH-dependent, increasing significantly at acidic pH due to the formation of the more soluble protonated ammonium salt.

Experimental Protocol: Equilibrium Shake-Flask Method

-

Preparation: Add an excess amount of 2-Chloro-4-fluoro-5-methoxyaniline to a series of sealed vials, each containing a known volume of the selected solvent (e.g., 5 mL). An excess is confirmed by the presence of undissolved solid.

-

Equilibration: Place the vials in a thermostatic shaker set to a controlled temperature (e.g., 25°C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours for the undissolved solid to settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and pass it through a 0.22 µm filter (e.g., PTFE or PVDF, chosen for solvent compatibility) to remove all particulate matter.

-

Dilution & Analysis: Immediately dilute a known volume of the clear filtrate with the mobile phase used for the analytical method. Analyze the diluted sample using a pre-validated HPLC-UV method to determine the concentration.

-

Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.

Data Presentation: Solubility Profile

Quantitative solubility data should be summarized in a clear, tabular format.

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 25 | Experimental Value | Calculated Value |

| pH 3.0 Buffer | 25 | Experimental Value | Calculated Value |

| pH 7.4 Buffer | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

Intrinsic Stability and Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the compound to identify likely degradation products and establish its degradation pathways.[4] This is essential for developing stability-indicating analytical methods, as mandated by regulatory bodies like the ICH.[5]

Development of a Stability-Indicating HPLC Method

A robust reversed-phase HPLC (RP-HPLC) method is the cornerstone of any stability study.[6] The goal is to develop a method that can separate the parent compound from all potential process impurities and degradation products.

Starting Point for Method Development:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV Diode Array Detector (DAD) to assess peak purity and identify the optimal monitoring wavelength (likely in the 240-280 nm range for an aniline derivative).

This method must be validated for specificity, linearity, accuracy, and precision before use in the main study.

Protocol for Forced Degradation

The objective is to achieve 5-20% degradation of the parent compound.[4] A stock solution of 2-Chloro-4-fluoro-5-methoxyaniline (e.g., 1 mg/mL in methanol or acetonitrile) is used for these studies.

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24-48 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 8-24 hours. (Anilines are often more susceptible to base-catalyzed oxidation).

-

Neutral Hydrolysis: Mix the stock solution with purified water and heat at 60°C for 48 hours.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be wrapped in aluminum foil.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 7 days.

All stressed samples are then diluted and analyzed by the stability-indicating HPLC method alongside a non-stressed control.

Hypothetical Degradation Pathways

Based on the chemistry of substituted anilines, several degradation pathways can be hypothesized. The amino group is susceptible to oxidation, potentially forming nitroso or nitro derivatives, or participating in polymerization. The halogen substituents could undergo reductive or hydrolytic dehalogenation under certain conditions.[6][7]

Recommended Handling and Storage Conditions

Based on the collective data from SDS of structural analogs, prudent handling and storage procedures are essential to maintain the integrity of 2-Chloro-4-fluoro-5-methoxyaniline.

-

Storage Temperature: Store in a cool, dry place, ideally refrigerated at 2-8°C.[8]

-

Atmosphere: The compound may be air-sensitive.[4] It is recommended to store under an inert atmosphere (e.g., Argon or Nitrogen).

-

Container: Keep in a tightly sealed container to prevent moisture ingress and oxidation.

-

Light Exposure: Protect from light to prevent photolytic degradation.[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[4][9][10]

Conclusion

References

- Not specified source.

-

Appretech Scientific Limited. (n.d.). 2-chloro-5-fluoro-4-methoxyaniline. Retrieved from [Link]

-

PubMed. (2010). Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A new method for the analysis of niclosamide and its degradates in water by LC-MS/MS. Retrieved from [Link]

-

Autech Scientific. (n.d.). 2-Chloro-3-fluoro-4-methoxyaniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-methoxyaniline. Retrieved from [Link]

-

PubChem. (n.d.). Benzenamine, 2-chloro-4-fluoro-. Retrieved from [Link]

-

SciSpace. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. Retrieved from [Link]

-

ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. Retrieved from [Link]

-

ResearchGate. (n.d.). Anaerobic degradation of 2-chloro-4-nitroaniline by Geobacter sp. KT7 and Thauera aromatica KT9. Retrieved from [Link]

-

ResearchGate. (n.d.). Bacterial degradation pathway of 3,4-dichloroaniline in Acinetobacter.... Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Chloro-5-methoxyaniline. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. Retrieved from [Link]

-

ChemBK. (2024, April 9). 3-Amino-4-chloroanisole [2-Chloro-5-methoxyaniline]. Retrieved from [Link]

Sources

- 1. Benzenamine, 2-chloro-4-fluoro- | C6H5ClFN | CID 75013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-4-fluoroaniline | 2106-02-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. benchchem.com [benchchem.com]

- 5. database.ich.org [database.ich.org]

- 6. benchchem.com [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. 2-Fluoro-5-methoxyaniline | 62257-15-2 | FF66275 [biosynth.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Electronic and steric effects of substituents in 2-Chloro-4-fluoro-5-methoxyaniline

An In-depth Technical Guide to the Electronic and Steric Effects of Substituents in 2-Chloro-4-fluoro-5-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the nuanced electronic and steric properties of 2-chloro-4-fluoro-5-methoxyaniline, a key heterocyclic building block in modern medicinal chemistry. As a polysubstituted aniline, its reactivity and physicochemical profile are governed by a complex interplay of competing electronic effects and significant steric constraints. Understanding these factors is paramount for leveraging this intermediate in the rational design of novel therapeutic agents with optimized potency, selectivity, and pharmacokinetic properties.

Introduction: The Strategic Value of Polysubstituted Anilines

Substituted anilines are foundational scaffolds in drug discovery, appearing in a vast array of FDA-approved therapeutics.[1][2] The strategic incorporation of multiple substituents, particularly halogens and alkoxy groups, allows medicinal chemists to finely tune a molecule's properties.[3] Halogens like fluorine and chlorine can enhance metabolic stability, improve binding affinity through halogen bonding, and modulate lipophilicity.[3] The compound 2-chloro-4-fluoro-5-methoxyaniline (CAS: 677741-98-9) is a prime example of a highly functionalized intermediate designed for this purpose.[4][5][6] Its unique substitution pattern creates a distinct electronic and steric environment that dictates its utility as a precursor in the synthesis of complex active pharmaceutical ingredients (APIs).[4][7]

Table 1: Physicochemical Properties of 2-Chloro-4-fluoro-5-methoxyaniline

| Property | Value | Source |

| CAS Number | 677741-98-9 | [4][5][6] |

| Molecular Formula | C₇H₇ClFNO | [4][6] |

| Molecular Weight | 175.59 g/mol | [4][6] |

| IUPAC Name | 2-chloro-5-fluoro-4-methoxyaniline | [4] |

The Interplay of Electronic Effects: A Tug-of-War on the Aromatic Ring

The electronic character of the benzene ring in 2-chloro-4-fluoro-5-methoxyaniline is the result of a delicate balance between the inductive and resonance effects of its four distinct substituents.

-

Amino Group (-NH₂): The primary driver of the ring's reactivity. It exerts a weak electron-withdrawing inductive effect (-I) due to nitrogen's electronegativity. However, this is overwhelmingly surpassed by its powerful electron-donating resonance effect (+R), where the nitrogen lone pair delocalizes into the π-system.[8] This significantly activates the ring towards electrophilic substitution, particularly at the ortho and para positions.

-

Methoxy Group (-OCH₃): Similar to the amino group, the methoxy group is a strong activating group. It has a moderate -I effect but a strong +R effect, donating electron density from the oxygen's lone pairs into the ring.

-

Fluorine (-F): Fluorine presents a classic case of competing effects. As the most electronegative element, it has a very strong -I effect, pulling electron density from the ring through the sigma bond.[9] However, it also possesses a weak +R effect due to its lone pairs. In fluorine's case, the inductive effect dominates, making it an overall deactivating group, yet it still directs incoming electrophiles to the ortho and para positions.

-

Chlorine (-Cl): Chlorine behaves similarly to fluorine but with attenuated effects. It has a strong -I effect and a weak +R effect.[3] Like fluorine, it is deactivating overall but acts as an ortho-, para-director.

The cumulative result is a highly electron-rich aromatic ring, with the activating +R effects of the amino and methoxy groups dominating the deactivating -I effects of the halogens. The precise location of electron density, and thus the regioselectivity of its reactions, is a product of this complex electronic summation.

Caption: Competing electronic effects of substituents.

Steric Considerations: The Impact of Crowding

The substitution pattern, particularly the chlorine atom at the 2-position (ortho to the amino group), introduces significant steric hindrance.

-

Conformational Restriction: The bulky chlorine atom can restrict the free rotation of the adjacent amino and methoxy groups. This steric clash can force the -NH₂ group slightly out of the plane of the aromatic ring, which may subtly reduce the efficiency of its +R effect by disrupting optimal p-orbital overlap.

-

Shielding of Reactive Sites: The ortho-chloro group sterically shields the amino group and the C6 position of the ring. This can hinder the approach of bulky reagents, influencing the regioselectivity of reactions. For example, in reactions involving the amine, such as acylation or alkylation, the steric hindrance may necessitate more forcing conditions or specialized catalysts.

-

Modulation of Acidity/Basicity: Steric effects can influence the solvation of the anilinium ion. The hindrance around the amino group may impede solvation, which in turn affects the pKa of the molecule.

The interplay between the steric bulk of chlorine (van der Waals radius: 1.74 Å) and the smaller fluorine atom (1.47 Å) is a key design feature.[3] This allows for steric blocking at one position while maintaining a less hindered site elsewhere on the molecule.

Application in Drug Design and Medicinal Chemistry

The specific combination of electronic and steric features makes 2-chloro-4-fluoro-5-methoxyaniline a valuable building block for several reasons:

-

Metabolic Blocking: The chlorine and fluorine atoms can serve as "metabolic blockers." By occupying sites on the aromatic ring that are susceptible to oxidative metabolism by cytochrome P450 enzymes, they can prevent the formation of unwanted metabolites, thereby increasing the drug's half-life and improving its safety profile.[10]

-

Tuning Basicity (pKa): The potent electron-withdrawing inductive effects of the halogens decrease the electron density on the amino nitrogen, making it less basic. This modulation of pKa is critical for controlling a drug's ionization state at physiological pH, which directly impacts its solubility, cell permeability, and target binding.

-

Vector for Further Synthesis: The activated aromatic ring, despite the presence of deactivating halogens, remains susceptible to further functionalization. The remaining unsubstituted position (C6) is highly activated by the ortho-amino and para-methoxy groups, providing a handle for introducing additional diversity.

-

Improving Target Affinity: The strategic placement of halogens can introduce favorable interactions with the protein target, such as halogen bonding, which can significantly enhance binding affinity and selectivity.

Methodologies for Synthesis and Analysis

Proposed Synthetic Pathway

A plausible synthetic route would involve a multi-step process starting from a more readily available precursor, leveraging standard aromatic chemistry transformations.

Caption: Proposed multi-step synthetic workflow.

Protocol: Representative Synthesis This is a representative protocol based on established chemical transformations. Actual yields and conditions may require optimization.

-

Step 1: Reduction and Protection: 1-Fluoro-2-methoxy-4-nitrobenzene is reduced to 4-fluoro-2-methoxyaniline using a standard catalytic hydrogenation (e.g., H₂ gas over Palladium on carbon).[11] The resulting aniline is then protected, for instance, by reacting it with acetic anhydride to form the more stable N-(4-fluoro-2-methoxyphenyl)acetamide.[11] This protection prevents side reactions on the highly activated amino group in the subsequent step.

-

Step 2: Regioselective Chlorination: The protected acetamide is subjected to electrophilic chlorination. The strong ortho-, para-directing effect of the amide and methoxy groups, combined with the deactivating nature of the fluorine, directs the incoming electrophile. Using a reagent like N-Chlorosuccinimide (NCS) in a solvent such as acetic acid allows for controlled chlorination at the position ortho to the amide and meta to the fluorine, yielding N-(5-chloro-4-fluoro-2-methoxyphenyl)acetamide.

-

Step 3: Deprotection: The acetyl protecting group is removed via acid-catalyzed hydrolysis. Refluxing the chlorinated intermediate in aqueous hydrochloric acid cleaves the amide bond to yield the final product, 2-chloro-4-fluoro-5-methoxyaniline, which can be isolated as its hydrochloride salt or neutralized to the free base.

Computational Analysis Workflow

To quantitatively understand the electronic properties, a computational approach using Density Functional Theory (DFT) is invaluable.[12][13][14]

Caption: Workflow for DFT-based computational analysis.

Protocol: DFT Calculation

-

Structure Preparation: A 3D model of 2-chloro-4-fluoro-5-methoxyaniline is constructed.

-

Geometry Optimization: An initial geometry optimization is performed using a standard DFT functional and basis set (e.g., B3LYP/6-31G*). This finds the lowest energy conformation of the molecule.

-

Vibrational Frequency Analysis: A frequency calculation is run on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Property Calculation: With the validated structure, higher-level single-point energy calculations are performed to derive key electronic properties:

-

Molecular Electrostatic Potential (MEP): Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

-

Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity.

-

Partial Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can calculate the partial charge on each atom, quantifying the inductive effects.[15]

-

Table 2: Predicted Spectroscopic Data (These are predicted values based on the substituent effects and data from analogous structures. Experimental verification is required.)

| Spectroscopy | Characteristic Peaks/Shifts (Predicted) | Rationale |

| ¹H NMR | δ 6.5-7.5 ppm (Ar-H), δ 3.8-4.5 ppm (br s, -NH₂), δ 3.7-3.9 ppm (s, -OCH₃) | Aromatic protons are in the typical region, shifted by substituents. Amine protons are broad and exchangeable. Methoxy protons appear as a sharp singlet. |

| ¹³C NMR | δ 140-160 ppm (C-O, C-F, C-N), δ 110-130 ppm (C-Cl), δ 95-115 ppm (Ar-C-H), δ 55-60 ppm (-OCH₃) | Carbons attached to heteroatoms are significantly downfield. The specific shifts are influenced by the combined electronic effects of all groups.[13] |

| IR | 3300-3500 cm⁻¹ (N-H stretch), 2850-3000 cm⁻¹ (C-H stretch), 1500-1600 cm⁻¹ (C=C aromatic stretch), 1200-1300 cm⁻¹ (C-O stretch), 1100-1200 cm⁻¹ (C-F stretch), 700-800 cm⁻¹ (C-Cl stretch) | The N-H stretch typically appears as a doublet for a primary amine. Other peaks correspond to the characteristic vibrations of the present functional groups. |

Conclusion